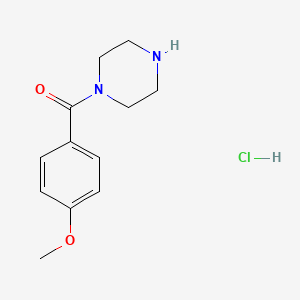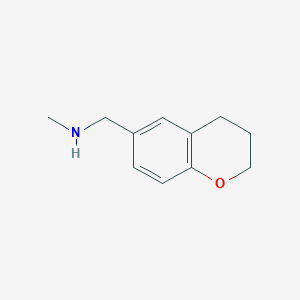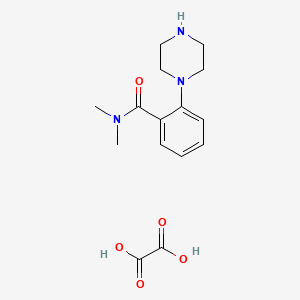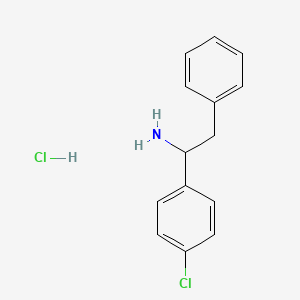
1-(4-Chlorphenyl)-2-phenylethan-1-amin-Hydrochlorid
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride (1-CPPEHCl) is a synthetic compound that has been used in a number of scientific research applications. This compound has a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Histamin-H3-Rezeptor-Antagonismus
In der Pharmakologie wurde diese Verbindung auf ihr Potenzial als nicht-Imidazol-inverser Agonist/Antagonist am humanen Histamin-H3-Rezeptor untersucht . Solche Verbindungen sind dafür bekannt, die Aktivität histaminerger Neuronen im Gehirn zu verstärken und so Wachheit und Kognition zu fördern. Dies macht sie zu einem wertvollen Kandidaten für die Entwicklung von Medikamenten zur Behandlung von Wachheit oder Gedächtnisdefiziten und anderen kognitiven Störungen .
Biochemie: Enzyminhibition
Biochemisch wurden Derivate dieser Verbindung in der Untersuchung der Enzyminhibition verwendet. Die Struktur der Verbindung ermöglicht Modifikationen, die die Potenz erhöhen und die Toxizität reduzieren können, was bei der Entwicklung neuer biochemischer Werkzeuge und Therapeutika entscheidend ist .
Medizinische Chemie: Entzündungshemmende Mittel
In der medizinischen Chemie haben sich die Derivate der Verbindung als vielversprechend als entzündungshemmende Mittel erwiesen. Modifikationen am aromatischen Ring der Verbindung können ihre pharmakologische Wirkung verstärken, was möglicherweise zu effektiveren Behandlungen für Erkrankungen führt, die durch Entzündungen gekennzeichnet sind .
Organische Synthese: Piperazinderivate
Die Forschung in der organischen Synthese hat die Verwendung dieser Verbindung bei der Synthese von Piperazinderivaten untersucht. Diese Derivate sind wichtig für die Herstellung eines breiten Spektrums therapeutischer Mittel, einschließlich Antihistaminika und anderer Medikamente mit zentraler Wirkung auf das Nervensystem .
Analytische Chemie: Pharmazeutische Zwischenprodukte
Analytisch dient diese Verbindung als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika. Ihre Rolle bei der Entwicklung neuer Antiallergika wurde besonders hervorgehoben, wobei mehrere Derivate signifikante Auswirkungen auf allergisches Asthma und Juckreiz zeigten .
Chemische Verfahrenstechnik: Pharmazeutische Produktion
In der chemischen Verfahrenstechnik wird die Verbindung als Zwischenprodukt bei der Herstellung von Pharmazeutika verwendet. Ihre Stabilität und Reaktivität machen sie für großtechnische Syntheseverfahren geeignet, was für die Herstellung pharmazeutischer Wirkstoffe unerlässlich ist .
Wirkmechanismus
Target of Action
The primary targets of 1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride appear to be histamine H1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .
Mode of Action
1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride likely acts as an antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons, as well as increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound affects the histaminergic signaling pathway. By blocking the H3 receptor, it prevents the normal inhibitory action of histamine on its own synthesis and release . This leads to increased histamine levels, which can then bind to H1 receptors and increase neuronal activity .
Result of Action
The molecular and cellular effects of 1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride’s action are likely related to its impact on histamine signaling. By enhancing histaminergic neuron activity and increasing neurotransmitter signaling, it can potentially alleviate symptoms of conditions like narcolepsy and allergies .
Action Environment
Environmental factors such as the presence of allergens can influence the action, efficacy, and stability of 1-(4-Chlorophenyl)-2-phenylethan-1-amine hydrochloride. For instance, in the presence of allergens, the compound’s antagonistic action on H1 receptors can help mitigate allergic reactions .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDHBBHMKFZSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92252-94-3 | |
| Record name | Benzeneethanamine, α-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92252-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453367.png)
![3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1453368.png)
![4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B1453369.png)

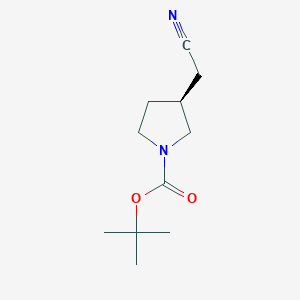

![Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1453376.png)
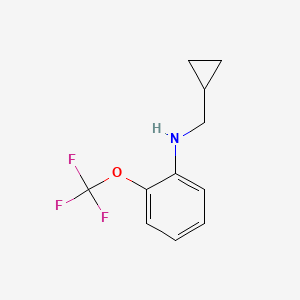
![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)
